Exendin derivative 1
Description
Exendin derivative 1 refers to a high-affinity GLP-1 receptor (GLP-1R) targeting cyclopeptide composed of two exendin copies linked by a short polyethylene glycol (PEG) chain. This derivative exhibits nanomolar-range binding affinity to GLP-1R, with an IC50 of 1.0 ± 0.1 nM in CHL/hGLP-1R cells, comparable to exendin-4 (a well-characterized GLP-1R agonist) . Its design leverages multivalency to enhance receptor avidity, and fluorescence imaging confirms its receptor-mediated internalization via active transport at physiological temperatures (37°C) .
Properties
Molecular Formula |
C₁₈₄H₂₈₁N₄₉O₆₁S |
|---|---|
Molecular Weight |
4187.56 |
sequence |
One Letter Code: HAEGTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPSLMNPQRSTVWY |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Overview
Exendin derivatives vary in sequence, receptor interaction (agonist vs. antagonist), and therapeutic applications. Key compounds include:
- Exendin-4 (Exenatide): A 39-amino acid GLP-1R agonist derived from the Gila monster, used clinically for type 2 diabetes .
- Exendin(9-39): A truncated GLP-1R antagonist lacking the N-terminal activation domain, used in research and diagnostic imaging .
- Exendin 20–29: A 10-amino acid fragment of exendin(9-39) with TRPV1 inhibitory activity, devoid of GLP-1R effects .
Binding Affinity and Receptor Interaction
*Exendin(9-39) exhibits negligible internalization unless conjugated to cell-penetrating peptides (e.g., penetratin), which improve tumor retention .
Pharmacological and Clinical Profiles
- Exendin-4 : Reduces blood glucose via GLP-1R-dependent insulin secretion. However, rapid receptor internalization limits its utility in imaging .
- Exendin(9-39): Antagonism: Blocks GLP-1R activation, reversing insulin secretion induced by agonists like exendin-4 . Imaging: Poor tumor accumulation in vivo due to lack of internalization, but conjugation with penetratin enhances uptake .
- Exendin 20–29: Analgesia: Inhibits TRPV1-mediated pain (IC50 ~100 nM for capsaicin-induced currents) without affecting glucose regulation or GLP-1R .
Therapeutic Advantages and Limitations
- This compound : Superior binding avidity due to multivalent design, but clinical relevance remains under investigation .
- Cons: Requires structural modifications (e.g., penetratin conjugation) for diagnostic use .
- Exendin 20–29 :
Research and Clinical Implications
- Diabetes Management : Exendin-4 analogs remain the gold standard, but exendin(9-39) derivatives show promise in imaging pancreatic β-cell mass .
- Pain Therapy: Exendin 20–29 offers a novel, non-opioid analgesic mechanism without metabolic interference .
- Future Directions: Engineering exendin(9-39) with cell-penetrating peptides or PEGylation could bridge diagnostic and therapeutic gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
